![molecular formula C8H10O3 B1280044 Ethyl 5-methylfuran-3-carboxylate CAS No. 26501-83-7](/img/structure/B1280044.png)
Ethyl 5-methylfuran-3-carboxylate
Overview
Description
Ethyl 5-methylfuran-3-carboxylate is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is ethyl 5-methyl-3-furoate .
Synthesis Analysis
The synthesis of polysubstituted furans, such as Ethyl 5-methylfuran-3-carboxylate, has been achieved through various methods. One such method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The InChI code for Ethyl 5-methylfuran-3-carboxylate is 1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical And Chemical Properties Analysis
Ethyl 5-methylfuran-3-carboxylate is a liquid at room temperature . It has a boiling point of 69-71°C at 6 mmHg . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
Ethyl 5-methylfuran-3-carboxylate serves as a precursor in the synthesis of compounds with significant biological activities. For instance, it’s used to create molecules with anticancer properties and inhibitors for enzymes like phosphoinositide 3-kinase . Its derivatives have been found to inhibit insulin secretion, suggesting potential applications in diabetes research .
Development of Antiparasitic Agents
This compound is also instrumental in developing antiparasitic agents. Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates, synthesized from Ethyl 5-methylfuran-3-carboxylate, exhibit antiparasitic activity, which could lead to new treatments for parasitic infections .
Selective Enzyme Inhibition
Researchers have utilized Ethyl 5-methylfuran-3-carboxylate to synthesize selective β-galactosidase inhibitors. These inhibitors have applications in studying cellular processes and developing therapeutic agents for diseases where β-galactosidase activity is a factor .
Safety and Hazards
The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .
Future Directions
The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .
Mechanism of Action
Target of Action
This compound belongs to the class of furan-3-carboxylates, which have been found to possess significant biologically active properties . .
Biochemical Pathways
Furan-3-carboxylates, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
ethyl 5-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSZJXVCZRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490767 | |
Record name | Ethyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26501-83-7 | |
Record name | Ethyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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